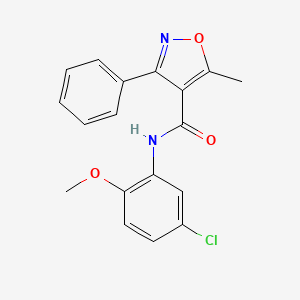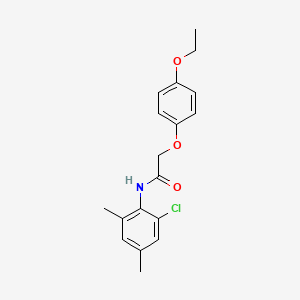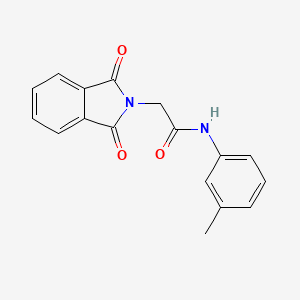
N-(5-chloro-2-methoxyphenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-chloro-2-methoxyphenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide, commonly known as CLIMAZOLE, is a synthetic antifungal agent with a broad spectrum of activity against various fungal infections. It is a member of the imidazole family of antifungal agents and is used in the treatment of dermatological and gynecological fungal infections.
Mechanism of Action
CLIMAZOLE exerts its antifungal activity by inhibiting the synthesis of ergosterol, which is an essential component of fungal cell membranes. It does this by inhibiting the activity of the enzyme lanosterol 14α-demethylase, which is involved in the synthesis of ergosterol. This results in the accumulation of toxic sterols in the fungal cell membrane, leading to cell death.
Biochemical and Physiological Effects:
CLIMAZOLE has been found to have low toxicity and is well-tolerated in humans. It is rapidly absorbed and distributed throughout the body, with high concentrations found in the skin and nails. CLIMAZOLE has also been found to have anti-inflammatory properties, which may contribute to its effectiveness in the treatment of dermatological infections.
Advantages and Limitations for Lab Experiments
CLIMAZOLE is a well-established antifungal agent with a broad spectrum of activity and a well-defined mechanism of action. It is readily available and has a low cost, making it an attractive option for laboratory experiments. However, CLIMAZOLE has limitations in terms of its solubility and stability, which may affect its effectiveness in certain experimental conditions.
Future Directions
There are several future directions for research on CLIMAZOLE. One area of interest is the development of new formulations and delivery methods to improve its solubility and stability. Another area of research is the investigation of its potential as an antitumor agent, particularly in combination with other chemotherapeutic agents. In addition, further studies are needed to explore the mechanism of action of CLIMAZOLE and to identify potential targets for its use in the treatment of other diseases.
Synthesis Methods
The synthesis of CLIMAZOLE involves the reaction of 5-chloro-2-methoxyaniline with 2,3-epoxypropyl isoxazolecarboxylate in the presence of a base, followed by reaction with phenylmagnesium bromide. The resulting intermediate is then reacted with N-methylisatoic anhydride to yield CLIMAZOLE. The synthesis method is well-established and has been optimized for large-scale production.
Scientific Research Applications
CLIMAZOLE has been extensively studied for its antifungal activity and has been found to be effective against a wide range of fungal infections. It has been used in the treatment of dermatological and gynecological fungal infections, such as candidiasis and tinea corporis. In addition, CLIMAZOLE has been studied for its potential as an antitumor agent and has been found to have cytotoxic effects against various cancer cell lines.
properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O3/c1-11-16(17(21-24-11)12-6-4-3-5-7-12)18(22)20-14-10-13(19)8-9-15(14)23-2/h3-10H,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHEYZDJERUEJDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC3=C(C=CC(=C3)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-methoxyphenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(diethylamino)sulfonyl]-N-(3-hydroxyphenyl)benzamide](/img/structure/B5690054.png)
![3-(2-{3-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}-2-oxoethyl)phenol](/img/structure/B5690060.png)

![9-(5,6-dimethylpyrimidin-4-yl)-6-oxa-9-azaspiro[4.5]decane](/img/structure/B5690075.png)
![N-{[(4-fluoro-3-nitrophenyl)amino]carbonothioyl}-2-furamide](/img/structure/B5690077.png)
![N-[2-(5-methyl-2-furyl)ethyl]-5-oxo-1-(2-pyridinylmethyl)-3-pyrrolidinecarboxamide](/img/structure/B5690083.png)
![4-ethyl-5-[(2-methyl-1H-indol-3-yl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B5690090.png)
amino]pyrimidine-5-carboxylic acid](/img/structure/B5690106.png)
![5-(2-methoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B5690111.png)
![[(3R*,4R*)-1-[(2-cyclopropyl-5-pyrimidinyl)carbonyl]-4-(1-piperidinylmethyl)-3-pyrrolidinyl]methanol](/img/structure/B5690117.png)
![5-fluoro-1-methyl-3-[2-(morpholin-4-ylmethyl)phenyl]-1H-indazole](/img/structure/B5690121.png)

![3-methyl-N-[(2-pyridinylamino)carbonothioyl]-1-benzofuran-2-carboxamide](/img/structure/B5690147.png)
